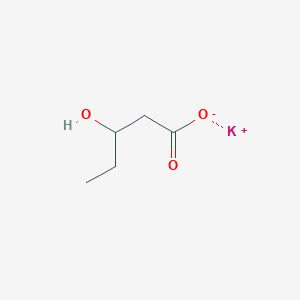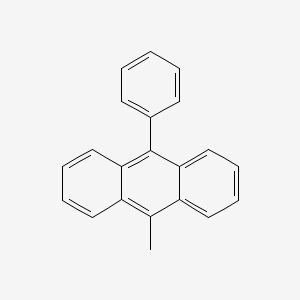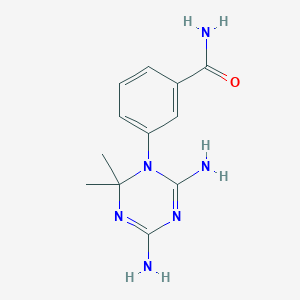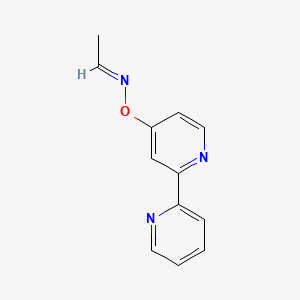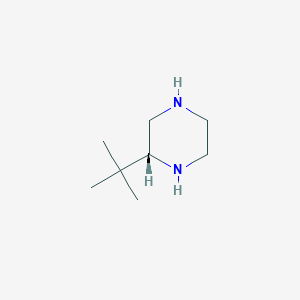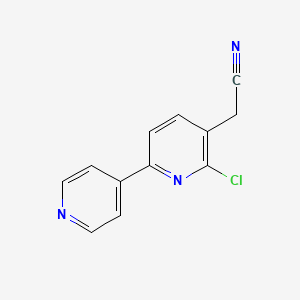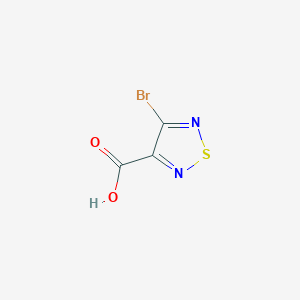
(R)-4-Acetylmorpholine-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Acetylmorpholine-3-carboxylicacid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The presence of the acetyl group and the carboxylic acid group further enhances its chemical reactivity and potential for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Acetylmorpholine-3-carboxylicacid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the morpholine ring.
Acetylation: The morpholine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Carboxylation: The acetylated morpholine is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of ®-4-Acetylmorpholine-3-carboxylicacid may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
®-4-Acetylmorpholine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-4-Acetylmorpholine-3-carboxylicacid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical pathways.
Medicine
In medicine, ®-4-Acetylmorpholine-3-carboxylicacid has potential applications as a precursor for the synthesis of pharmaceutical agents. Its chiral nature makes it valuable for the development of enantiomerically pure drugs.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of ®-4-Acetylmorpholine-3-carboxylicacid involves its interaction with specific molecular targets such as enzymes and receptors. The acetyl and carboxylic acid groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The morpholine ring structure also contributes to its overall activity by providing a stable scaffold for interactions.
類似化合物との比較
Similar Compounds
(S)-4-Acetylmorpholine-3-carboxylicacid: The enantiomer of ®-4-Acetylmorpholine-3-carboxylicacid with similar chemical properties but different biological activities.
4-Acetylmorpholine: Lacks the carboxylic acid group, resulting in different reactivity and applications.
Morpholine-3-carboxylicacid: Lacks the acetyl group, leading to different chemical behavior and uses.
Uniqueness
®-4-Acetylmorpholine-3-carboxylicacid is unique due to its combination of the acetyl group, carboxylic acid group, and morpholine ring. This combination provides a versatile platform for chemical modifications and applications in various fields.
特性
分子式 |
C7H11NO4 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
(3R)-4-acetylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-5(9)8-2-3-12-4-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1 |
InChIキー |
RAWHLVROQDNZFY-ZCFIWIBFSA-N |
異性体SMILES |
CC(=O)N1CCOC[C@@H]1C(=O)O |
正規SMILES |
CC(=O)N1CCOCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





